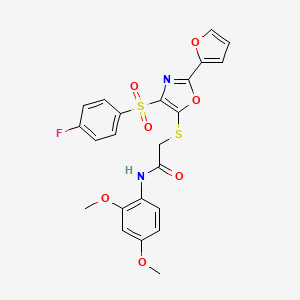![molecular formula C24H21ClN4O3 B11446042 9-(4-chlorophenyl)-6,6-dimethyl-2-(4-nitrophenyl)-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11446042.png)
9-(4-chlorophenyl)-6,6-dimethyl-2-(4-nitrophenyl)-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-chlorophenyl)-6,6-dimethyl-2-(4-nitrophenyl)-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic compound. It features a quinazoline core fused with a pyrazole ring, substituted with chlorophenyl and nitrophenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chlorophenyl)-6,6-dimethyl-2-(4-nitrophenyl)-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a reaction with hydrazine derivatives.
Substitution Reactions: The chlorophenyl and nitrophenyl groups are introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazole ring.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amino derivatives with potential changes in biological activity.
Substitution: Various substituted derivatives with modified chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules.
Biology
Biologically, it is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural similarity to other bioactive molecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-6,6-dimethyl-2-(4-nitrophenyl)-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. These may include enzymes or receptors, where it can act as an inhibitor or modulator. The exact pathways depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Pyrazole Derivatives: Compounds such as celecoxib, a COX-2 inhibitor used as an anti-inflammatory drug.
Uniqueness
What sets 9-(4-chlorophenyl)-6,6-dimethyl-2-(4-nitrophenyl)-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one apart is its unique combination of functional groups and fused ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21ClN4O3 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-6,6-dimethyl-2-(4-nitrophenyl)-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C24H21ClN4O3/c1-24(2)12-19-22(20(30)13-24)23(15-3-7-16(25)8-4-15)28-21(26-19)11-18(27-28)14-5-9-17(10-6-14)29(31)32/h3-11,23,26H,12-13H2,1-2H3 |
InChI Key |
OFBJWBOXZRGQKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=CC(=N3)C4=CC=C(C=C4)[N+](=O)[O-])N2)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-chloro-6-fluorophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11445962.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B11445986.png)

![3-(4-ethoxyphenyl)-1-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11445994.png)

![N-(4-methoxyphenyl)-2-[1-(4-methylphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11446014.png)
![3-Amino-2-[(4-nitrophenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B11446016.png)
![5-(Butan-2-ylsulfanyl)-4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazole](/img/structure/B11446032.png)
![Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11446040.png)
![5-(3-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11446044.png)
![4-[(chloroacetyl)amino]-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11446050.png)
![Octyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11446055.png)
![8-(5-bromo-2-methoxyphenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11446057.png)
![4,4-dimethyl-N-(oxolan-2-ylmethyl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11446064.png)
